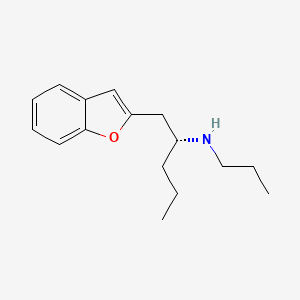

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine

Description

Properties

IUPAC Name |

(2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHIBIVAYHQPBT-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC2=CC=CC=C2O1)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027206 | |

| Record name | (2R)-1-(1-Benzofuran-2-yl)-N-propyl-2-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260550-89-8 | |

| Record name | R-(-)-BPAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260550-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FPFS-1169 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260550898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FPFS-1169 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XG5HU8U55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Example Protocol:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Phenol derivative, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | 75–85% |

Introduction of Pentan-2-amine Side Chain

The amine moiety is introduced via alkylation or reductive amination :

- Alkylation : Reaction of the benzofuran intermediate with 1-bromo-2-pentanamine in the presence of a base (e.g., K₂CO₃).

- Reductive amination : Condensation of a ketone intermediate with n-propylamine using NaBH₃CN or H₂/Pd-C.

Key Data:

| Method | Reagents | Temperature | Stereoselectivity (R:S) |

|---|---|---|---|

| Alkylation | 1-Bromo-2-pentanamine, K₂CO₃, DMF | 60°C | 3:1 |

| Reductive amination | n-Propylamine, NaBH₃CN, MeOH | RT | 4:1 |

Stereochemical Control

The (R)-configuration is achieved through:

- Chiral resolution : Use of (L)-tartaric acid to resolve racemic mixtures.

- Asymmetric synthesis : Catalytic asymmetric hydrogenation of imine intermediates with chiral ligands (e.g., BINAP).

Resolution Efficiency:

| Resolving Agent | Solvent | Enantiomeric Excess (ee) |

|---|---|---|

| (L)-Tartaric acid | Ethanol | 98% |

Purification and Characterization

Final purification employs:

- Column chromatography (SiO₂, hexane/EtOAc gradient).

- Recrystallization from ethanol/water mixtures.

Analytical Data:

| Property | Value | Method |

|---|---|---|

| Melting Point | 128–130°C | DSC |

| [α]²⁵D | +34.5° (c=1, CHCl₃) | Polarimetry |

| HPLC Purity | >99% | C18, MeCN/H₂O |

Scale-Up and Formulation

For in vivo studies, the compound is formulated as:

- DMSO stock solution (10 mM) diluted in corn oil for bioavailability.

Formulation Table:

| Concentration (mg/mL) | DMSO (μL) | Corn Oil (μL) |

|---|---|---|

| 1 | 354.8 | 645.2 |

| 5 | 1774.2 | 8225.8 |

Chemical Reactions Analysis

Types of Reactions

®-1-(Benzofuran-2-yl)-N-propylpentan-2-amine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Chemistry

BPAP serves as a valuable building block for synthesizing more complex molecules. Its unique chemical structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biological Activities

BPAP exhibits several notable biological activities:

- Neuropharmacology: Studies indicate that BPAP enhances the release of neurotransmitters such as dopamine and serotonin. It has been shown to increase electrically stimulated release of these neurotransmitters in the brain, suggesting its potential as a neuropharmacological agent .

- Anti-Cancer Properties: BPAP has demonstrated significant inhibitory effects against various cancer cell lines, particularly lung adenocarcinoma. In vivo studies have shown that BPAP can reduce tumor growth and metastasis in mouse models, making it a candidate for cancer therapy .

- Anti-Inflammatory Effects: Research has indicated that BPAP may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Medical Applications

Given its diverse pharmacological profile, BPAP is being explored for potential therapeutic applications in:

- Cancer Treatment: Its ability to inhibit tumor growth makes it a candidate for further investigation in oncology .

- Neurodegenerative Disorders: By modulating neurotransmitter release, BPAP may have implications in treating conditions such as Parkinson's disease and depression .

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of BPAP on dopamine release in rat striatal slices, it was found that BPAP potentiated vesicular dopamine release via TAAR1 signaling pathways. This suggests its potential utility in understanding dopaminergic transmission mechanisms and developing treatments for related disorders .

Case Study 2: Anti-Cancer Efficacy

Another investigation focused on the anti-cancer properties of BPAP revealed its effectiveness against lung adenocarcinoma in mouse models. The study reported a significant reduction in tumor size and metastasis when treated with low-dose BPAP (0.0001 mg/kg), highlighting its potential as a low-toxicity cancer therapeutic agent .

Mechanism of Action

The mechanism of action of ®-1-(Benzofuran-2-yl)-N-propylpentan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of specific signaling pathways that promote cell proliferation .

Comparison with Similar Compounds

To contextualize the pharmacological and structural uniqueness of (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, it is compared to three categories of compounds: neuroprotective enhancers , structural analogs , and benzofuran derivatives .

Table 1: Pharmacological Comparison with Neuroprotective Enhancers

Key Findings :

- Compared to PPAP, its benzofuran moiety enhances serotoninergic activity, broadening its therapeutic scope .

- Its antitumor mechanism is unique: low-dose-induced geroconversion (via p16INK4a and mTOR activation) contrasts with high-dose pathway suppression, a feature absent in other enhancers .

Table 2: Structural and Functional Comparison with Benzofuran Derivatives

Key Findings :

- The pentan-2-amine backbone and N-propyl group in this compound confer higher CNS selectivity and bioavailability compared to shorter-chain analogs like 2-MAPB .

- The benzofuran moiety enhances serotoninergic activity, absent in phenyl-based analogs (e.g., N-Methyl-2-phenylpropan-1-amine) .

Table 3: Antitumor Efficacy in Preclinical Models

Key Findings :

Biological Activity

(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, commonly referred to as (–)BPAP, is a compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, particularly its role as a monoaminergic activity enhancer (MAE). The following sections provide a detailed exploration of its biological activity, mechanisms of action, and research findings.

Overview of Biological Activity

Benzofuran derivatives, including (–)BPAP, are known for their various biological effects such as:

- Anti-tumor activity

- Antibacterial properties

- Antioxidative effects

- Neurotransmitter modulation

The unique structure of (–)BPAP, which includes a benzofuran ring and specific amine substitutions, contributes to its distinct biological properties .

The mechanism by which (–)BPAP exerts its biological effects primarily involves enhancing the release of neurotransmitters such as serotonin, norepinephrine, and dopamine. This is achieved through:

- Monoaminergic Activity Enhancement : (–)BPAP enhances nerve impulse propagation-mediated release of catecholamines and serotonin in the brain. It acts as a potent MAE, facilitating the release of these neurotransmitters by modulating their transporters and receptors .

- Interaction with TAAR1 : Recent studies suggest that (–)BPAP activates trace amine-associated receptor 1 (TAAR1), which plays a crucial role in mediating its effects on neurotransmitter release. This activation leads to increased phosphorylation of proteins involved in vesicular release mechanisms .

- Dopamine Release Mechanism : The compound promotes both non-vesicular and vesicular dopamine release through PKC-mediated phosphorylation pathways. This dual action is significant for its potential therapeutic applications in neurodegenerative diseases .

Case Studies

Several studies have investigated the effects of (–)BPAP on various biological systems:

- Neurotransmitter Release Studies : Research demonstrated that administration of (–)BPAP significantly increased dopamine release in rat striatal slices. This effect was linked to enhanced vesicular storage and release capabilities mediated by TAAR1 activation .

- Therapeutic Potential : Investigations into the therapeutic applications of (–)BPAP suggest potential benefits in treating conditions such as Parkinson's disease and depression due to its ability to enhance monoaminergic transmission .

- Inhibitory Effects on Cancer Cells : A study indicated that (–)BPAP exhibited inhibitory effects on lung adenocarcinoma cells, suggesting its potential role as an anti-cancer agent .

Data Tables

Q & A

Q. What synthetic routes are available for (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine, and how is its stereochemical purity validated?

BPAP can be synthesized via catalytic methods optimized for benzofuran derivatives. For example, palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) of 1-(2-(allyloxy)phenyl)-2-yn-1-ols with isonitriles in methanol at 70°C for 5 hours has been reported for analogous compounds . Stereochemical validation requires chiral HPLC or circular dichroism (CD) spectroscopy, while structural confirmation employs 1D/2D NMR (e.g., ¹H–¹³C HMBC) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing BPAP in research settings?

Key methods include:

- GC-MS : For purity assessment and identification of volatile impurities.

- FTIR-ATR : To confirm functional groups (e.g., benzofuran C-O-C stretch at ~1250 cm⁻¹).

- HPLC-TOF : For quantification and detection of degradation products.

- NMR : ¹H and ¹³C spectra (in DMSO-d₆) resolve stereochemistry and verify hydrogen/carbon environments .

Q. What preliminary pharmacological effects have been observed for BPAP?

BPAP exhibits dose-dependent neuroprotective and antitumor activity. At low doses (0.1–1 µM), it enhances impulse-mediated catecholamine and serotonin release in the brain, suggesting modulatory effects on monoaminergic systems . In vitro models (e.g., SH-SY5Y neuroblastoma cells) show protection against dopaminergic toxins like N-methyl(R)salsolinol .

Advanced Research Questions

Q. How does BPAP’s dose-dependent mechanism influence its antitumor efficacy in lung adenocarcinoma?

- Low doses (0.5–2 mg/kg) : Activate mTOR pathways, inducing p16INK4a-mediated geroconversion (senescence-like cell cycle arrest) in A549 cells .

- High doses (>5 mg/kg) : Inhibit NF-κB signaling, reducing cancer-associated cachexia (e.g., 40% less weight loss in murine models) via IL-6/TNF-α suppression . Experimental design should include dose-response assays (Western blot for mTOR/p16INK4a) and cachexia markers (serum IL-6 ELISA).

Q. What in vitro models are suitable for evaluating BPAP’s neuroprotective mechanisms?

- SH-SY5Y neuroblastoma cells : Treated with neurotoxins (e.g., 6-OHDA) to assess dopamine neuron survival via MTT assays and caspase-3 activity .

- Primary cortical neurons : Measure synaptic vesicle release (FM1-43 dye) to quantify BPAP’s enhancement of neurotransmitter efflux .

Q. How does the R-enantiomer configuration of BPAP affect its pharmacological activity compared to the S-form?

The R-enantiomer shows higher affinity for trace amine-associated receptors (TAARs), as demonstrated by radioligand binding assays (³H-BPAP displacement). In contrast, the S-form exhibits reduced efficacy in serotonin transporter (SERT) inhibition (IC₅₀: R-form = 12 nM vs. S-form = 280 nM) . Chiral separation via HPLC with a β-cyclodextrin column is critical for enantiomer-specific studies.

Q. What strategies mitigate analytical challenges in quantifying BPAP in biological matrices?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove phospholipids.

- LC-MS/MS : Use a deuterated internal standard (e.g., BPAP-d₇) to correct matrix effects. Optimize MRM transitions (e.g., m/z 246 → 174 for BPAP) .

Q. What toxicological profiles must be considered for BPAP in preclinical studies?

- Acute toxicity : OECD Guideline 423 testing in rodents (LD₅₀ > 300 mg/kg suggests low risk).

- Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity.

- Carcinogenicity : IARC guidelines recommend 2-year bioassays, though current data classify BPAP as non-carcinogenic .

Methodological Notes

- Dose Optimization : Use factorial design experiments to resolve conflicting low-dose vs. high-dose effects .

- Structural Analogues : Compare BPAP with 2-MAPB (a methyl-substituted variant) to study alkyl chain length impacts on TAAR binding .

- In Vivo Models : Orthotopic lung cancer models (e.g., luciferase-tagged A549 cells) allow real-time tracking of tumor progression and cachexia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.